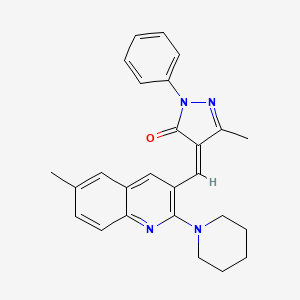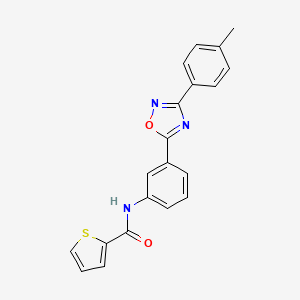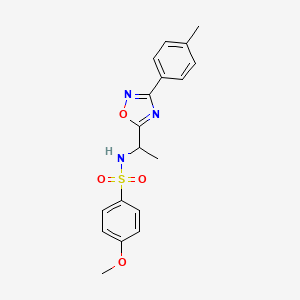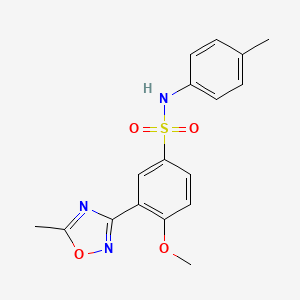
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide, also known as MTB, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. MTB is a small molecule that has shown promising results in various studies, including anti-inflammatory and anticancer activity.
作用機序
The mechanism of action of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that play a key role in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
実験室実験の利点と制限
One of the main advantages of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide for lab experiments is its low toxicity. This compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe candidate for use in lab experiments. However, one of the main limitations of this compound is its low solubility in water. This can make it difficult to work with in certain lab experiments.
将来の方向性
There are a number of future directions for research on 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide. One potential direction is the development of new anti-inflammatory therapies based on this compound. Another potential direction is the development of new cancer therapies based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
合成法
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with p-toluidine, followed by the reaction with 5-methyl-1,2,4-oxadiazole-3-amine. The final product is then purified using column chromatography.
科学的研究の応用
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been studied for its anticancer activity. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-4-6-13(7-5-11)20-25(21,22)14-8-9-16(23-3)15(10-14)17-18-12(2)24-19-17/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKARHAWUSKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

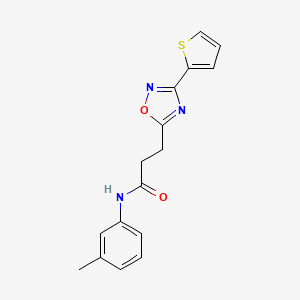

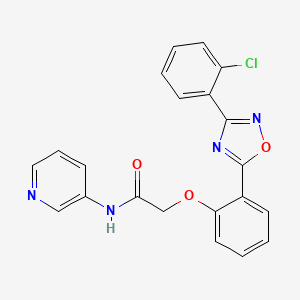

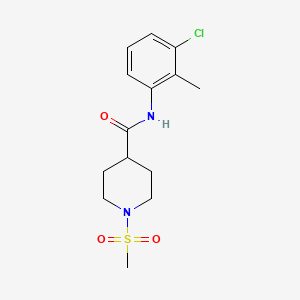

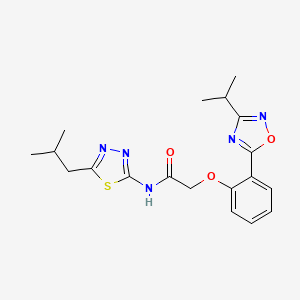
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

